molecular formula C10H9N3 B8276637 3-(1H-Indazol-4-yl)-propionitrile

3-(1H-Indazol-4-yl)-propionitrile

Cat. No.: B8276637
M. Wt: 171.20 g/mol
InChI Key: SXCQZZRETMVSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Indazol-4-yl)-propionitrile is a nitrile-containing heterocyclic compound featuring an indazole core. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties. The propionitrile moiety enhances electrophilicity, making the compound a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

3-(1H-indazol-4-yl)propanenitrile

InChI

InChI=1S/C10H9N3/c11-6-2-4-8-3-1-5-10-9(8)7-12-13-10/h1,3,5,7H,2,4H2,(H,12,13)

InChI Key

SXCQZZRETMVSQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural differences and molecular properties of 3-(1H-Indazol-4-yl)-propionitrile and its analogs:

Compound Name Core Heterocycle Substituents/Functional Groups Molecular Weight (g/mol) Key Physicochemical Properties
3-(1H-Indazol-4-yl)-propionitrile Indazole Nitrile (-CN) ~187.21 (calculated) Moderate polarity; potential H-bonding via indazole
3-(4-Phenyl-1H-pyrazol-1-yl)propionitrile Pyrazole Phenyl, nitrile ~199.23 Increased lipophilicity due to phenyl group
3-(4-Hydroxyphenyl)propionitrile Benzene Hydroxyl (-OH), nitrile 147.18 High solubility via -OH; H-bond donor
3-(6-Methyl-1,4-benzoxazin-3-one)-propionitrile Benzoxazinone Methyl, ketone, nitrile ~244.25 Polar due to ketone; moderate solubility
2-(3-Benzoylphenyl)propionitrile Benzophenone Benzoyl, nitrile 235.28 High lipophilicity; bulky aromatic substituent
3-(2-Iodo-4,5-dimethoxyphenyl)propionitrile Benzene Iodo, methoxy, nitrile 317.13 Heavy atom effect; potential radiopharmaceutical use

Key Observations :

  • Indazole Core : The indazole group in the target compound provides two nitrogen atoms, enabling hydrogen bonding and π-π interactions distinct from pyrazole or benzene analogs .
  • Electron-Withdrawing Effects: The nitrile group in all compounds enhances electrophilicity, but attached rings modulate reactivity. For example, the benzoxazinone derivative’s ketone group increases polarity compared to the indazole variant.

Key Observations :

  • The indazole derivative’s synthesis may require optimization, as pyrazole analogs achieve moderate yields (57%) , while iodinated derivatives report higher yields (90%) .
  • Halogenation (e.g., iodine in ) introduces steric challenges but benefits from well-established protocols.

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